molecular formula C16H17NO B014779 1-Benzhydrylazetidin-3-ol CAS No. 18621-17-5

1-Benzhydrylazetidin-3-ol

Número de catálogo B014779
Número CAS: 18621-17-5
Peso molecular: 239.31 g/mol
Clave InChI: MMAJXKGUZYDTHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzhydrylazetidin-3-ol is a compound with the molecular formula C16H17NO . It is also known by other names such as 1-Benzhydrylazetan-3-ol, 1-(Diphenylmethyl)-3-hydroxyazetidine, and 1-(diphenylmethyl)azetidin-3-ol .


Synthesis Analysis

The synthesis of 1-Benzhydrylazetidin-3-ol has been optimized for industrial use .


Molecular Structure Analysis

The molecular weight of 1-Benzhydrylazetidin-3-ol is 239.31 g/mol . Its IUPAC name is 1-benzhydrylazetidin-3-ol . The InChI code is InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 .


Physical And Chemical Properties Analysis

1-Benzhydrylazetidin-3-ol has a density of 1.189±0.06 g/cm3(Predicted), a melting point of 106 °C, a boiling point of 353.8±42.0 °C(Predicted), and a flashing point of 101.7°C .

Aplicaciones Científicas De Investigación

Synthesis of 3-Aminoazetidines

1-Benzhydrylazetidin-3-ol: is a key intermediate in the synthesis of 3-aminoazetidines , which are compounds often found in therapeutic agents. The efficient two-step synthesis process involves the reaction with methanesulfonyl chloride followed by amination, yielding the aminoazetidine as a mono acetate salt .

Development of Therapeutic Compounds

The compound’s ability to transform into various substituted azetidines makes it valuable for developing new therapeutic molecules. These transformations include the creation of 3-alkoxide, 3-bromide, 3-cyano, and 3-carboxylic acid azetidines, which can be further modified for pharmaceutical applications .

Chemical Research and Development

In chemical R&D, 1-Benzhydrylazetidin-3-ol serves as a starting point for the synthesis of azetidine-based compounds. Its reactivity allows for the exploration of novel chemical pathways and the development of scalable synthesis methods for complex molecules .

Material Science Applications

The structural versatility of 1-Benzhydrylazetidin-3-ol can be leveraged in material science to create polymers with unique properties. The azetidine ring’s sensitivity to hydrolytic conditions can lead to polymerization reactions under specific conditions .

Analytical Chemistry

In analytical chemistry, derivatives of 1-Benzhydrylazetidin-3-ol can be used as standards or reagents in chromatographic methods to identify or quantify substances within a sample, aiding in the analysis of complex chemical mixtures .

Life Science Research

The compound’s role in synthesizing bioactive molecules makes it an important tool in life science research. It can be used to study biological pathways and the interaction of new drugs with biological targets .

Chemical Synthesis Optimization

1-Benzhydrylazetidin-3-ol: is utilized in optimizing chemical synthesis processes. Its reactions can be fine-tuned to increase yield, reduce by-products, and improve the overall efficiency of the synthesis of medicinal compounds .

Environmental Chemistry

In environmental chemistry, the compound can be used to synthesize markers or tracers that help in tracking environmental pollutants and studying their behavior and breakdown in different ecosystems .

Safety And Hazards

The safety data sheet for 1-Benzhydrylazetidin-3-ol indicates that it is for research and development use only, under the supervision of a technically qualified individual .

Direcciones Futuras

The future directions for 1-Benzhydrylazetidin-3-ol could involve further optimization of its synthesis process to minimize impurities and increase yield .

Propiedades

IUPAC Name

1-benzhydrylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAJXKGUZYDTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940050
Record name 1-(Diphenylmethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidin-3-ol

CAS RN

18621-17-5
Record name 1-Benzhydrylazetidin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18621-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18621-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diphenylmethanamine (16.2 g, 88.5 mmol) and 2-(chloromethyl)oxirane (8.19 g, 88.5 mmol) in dry EtOH was stirred at RT for 48 hours and then heated at reflux for 48 hour. The reaction mixture was concentrated under reduced pressure and the residue was stirred in acetone (300 mL) for 30 min. The resulting off-white solid precipitate was filtered, washed with cold acetone (100 mL), and dried in vacuo to obtain 1-benzhydrylazetidin-3-ol as white crystalline solid (11.0 g, 51% yield); LC-MS: 240.3 (M+H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of benzhydrylamine (200 ml, 1.16 mol) and epichlorohydrin (186 ml, 1 mol equiv) in methanol (600 ml) was stirred at room temperature for 5 days and then heated to 40° C. for 2 days. The solvent was then removed in vacuo, the residue dissolved in isopropyl alcohol (500 ml) and the solution heated under reflux for 6 hours. The solution was cooled to room temperature and the precipitate filtered off. The solid was partitioned between dichloromethane (400 ml) and saturated NaHCO3 solution (500 ml). The aqueous phase was extracted with dichloromethane (2×400 ml) and the combined organic phases dried over anhydrous MgSO4. The solvent was then removed in vacuo to give the title compound (86 g) as a crystalline solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
186 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of benzhydrylamine (25.0 g, 136 mmol), epichlorohydrine (12.6 g, 136 mmol) in MeOH (55 mL) was stirred for 3 days at room temperature. Then the mixture was stirred under reflux for 2 days. After cooling, the solvent was evaporated in vacuo and the resulting solid was washed with acetone (30 mL). Then the solid was suspended in Et2O (500 mL) and washed with aqueous 6N NaOH (100 mL). The organic layer was dried over MgSO4 and concentrated in vacuo to afford a product (13.6 g, 42%). This compound was used for the next reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzhydrylazetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylazetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-Benzhydrylazetidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-Benzhydrylazetidin-3-ol
Reactant of Route 5
1-Benzhydrylazetidin-3-ol
Reactant of Route 6
1-Benzhydrylazetidin-3-ol

Q & A

Q1: What are the key improvements in the synthesis of 1-benzhydrylazetidin-3-ol?

A: Recent research has led to an improved, one-pot synthesis of 1-benzhydrylazetidin-3-ol []. This method offers several advantages:

  • Purity: The optimized process minimizes impurities, resulting in a product with a purity of 99.3 area % [].
  • Yield: This method boasts a high yield of 80% [], making it commercially viable.

Q2: Can you describe an efficient route to synthesize 3-amino-1-benzhydrylazetidine from 1-benzhydrylazetidin-3-ol?

A: Yes, a two-step synthesis of 3-amino-1-benzhydrylazetidine starting from 1-benzhydrylazetidin-3-ol has been reported [].

    Q3: Is there any information available on the theoretical properties of 1-benzhydrylazetidin-3-ol?

    A: While experimental data on the physicochemical properties of 1-benzhydrylazetidin-3-ol is limited in the provided literature, one study mentions investigating the molecule using time-dependent density functional theory (TD-DFT) analysis []. This type of analysis can provide insights into:

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.